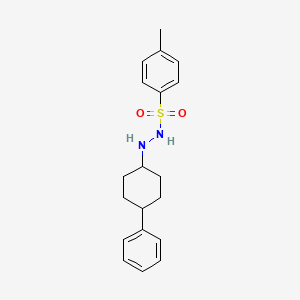
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) is a chiral amino acid derivative with a unique four-membered cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of metabolic and signaling processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share a similar ring structure but with a three-membered ring.
Cyclopentanecarboxylic acid derivatives: These have a five-membered ring structure.
Bicyclo[2.1.1]hexane derivatives: These compounds have a more complex bicyclic structure.
Uniqueness
Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI Key |
CXBOBABAALGALT-UJURSFKZSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12272581.png)
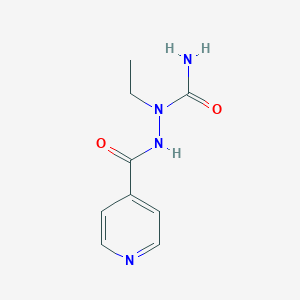
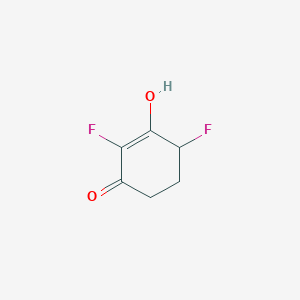
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12272601.png)
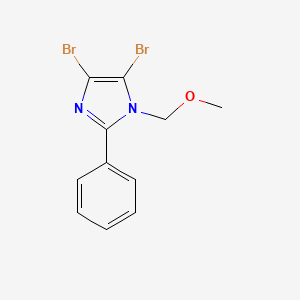
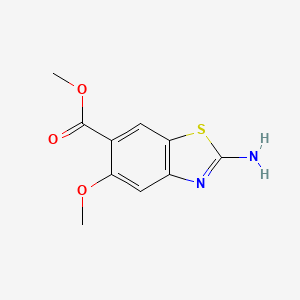
![9-methyl-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12272618.png)
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12272633.png)
![4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)
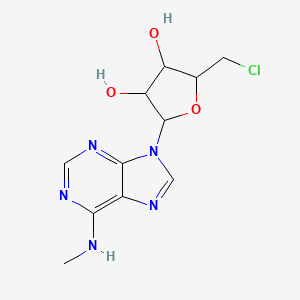
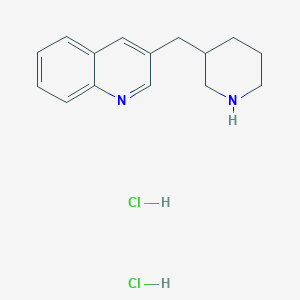
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)
